molecular formula C17H17N5O B15039983 5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303106-82-3

5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B15039983
CAS No.: 303106-82-3
M. Wt: 307.35 g/mol
InChI Key: HLDJRHKYZFZONF-WOJGMQOQSA-N
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Description

This compound (CAS: 303106-82-3) is a pyrazole-3-carbohydrazide derivative featuring a 1-methylpyrrole substituent at the pyrazole's 5-position and a 4-methylbenzylidene group attached to the hydrazide moiety. The 4-methylbenzylidene group contributes to its lipophilicity, while the pyrrole ring may enhance π-π stacking interactions in biological systems.

Properties

CAS No.

303106-82-3

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H17N5O/c1-12-5-7-13(8-6-12)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-22(16)2/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+

InChI Key

HLDJRHKYZFZONF-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. The key steps include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Condensation Reaction: The final step involves the condensation of the pyrrole and pyrazole intermediates with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Substituent on Benzylidene Molecular Formula Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Methyl C₁₇H₁₇N₅O 307.35 - Not explicitly provided in evidence
N'-(4-Hydroxybenzylidene) analog 4-Hydroxy C₁₆H₁₅N₅O₂ 309.32 - IR: ~1660–1690 cm⁻¹ (C=O); δ 8.6 (NH)
N'-(4-Nitrobenzylidene) analog 4-Nitro C₁₂H₁₁N₅O₃ 273.25 70 IR: 1685 cm⁻¹ (C=O); ¹H NMR: δ 8.0 (NH)
N'-(4-Methoxybenzylidene) analog 4-Methoxy C₁₃H₁₄N₄O₂ 258.28 65 IR: 1690 cm⁻¹ (C=O); ¹H NMR: δ 4.0 (OCH₃)
N'-(2-Ethoxybenzylidene) analog 2-Ethoxy C₁₈H₁₉N₅O₂ 337.38 - Not provided

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and may stabilize the hydrazide via resonance .
  • Hydroxy vs. Methyl : The hydroxy analog (CAS: 303104-85-0) may exhibit hydrogen-bonding capabilities, contrasting with the methyl group's steric contribution .

Pyrazole and Pyrrole Substituent Variations

The 5-position of the pyrazole ring is critical for modulating activity:

Compound Name Pyrazole Substituent Additional Features Biological Relevance (If Reported)
Target Compound 1-Methylpyrrole 4-Methylbenzylidene Not explicitly stated in evidence
(E)-5-Methyl-N'-(pyridin-2-ylmethylene) analog 5-Methyl Pyridinylmethylene Alpha-glucosidase inhibition
5-(5-Methylthiophen-2-yl) analog 5-Methylthiophene 4-Hydroxyphenylethylidene Potential antimicrobial activity
5-(4-Butoxyphenyl) analog 4-Butoxyphenyl Indolylmethylene Not reported

Key Observations :

  • Pyrrole vs. Thiophene : Pyrrole (target compound) offers nitrogen-based hydrogen bonding, whereas thiophene () introduces sulfur-based hydrophobicity .

Spectroscopic Data

  • IR Spectroscopy : All carbohydrazides show strong C=O stretches near 1660–1690 cm⁻¹. The target compound’s methyl group may reduce hydrogen bonding compared to hydroxy analogs .
  • ¹H NMR : Aromatic protons in the target compound’s 4-methylbenzylidene group would resonate near δ 7.0–7.5, similar to analogs in .

Biological Activity

5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide, with the CAS number 303106-82-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5OC_{17}H_{17}N_{5}O with a molecular weight of 307.35 g/mol. The structure features a pyrazole core, which is known for its diverse biological activities. The presence of the pyrrole and benzylidene moieties enhances its potential as a pharmacologically active agent.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. Studies have shown that similar pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are crucial in the development of certain cancers .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (μM)Reference
Compound ABRAF0.5
Compound BEGFR0.8
5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide TBDTBDTBD

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to inhibit inflammatory mediators such as COX enzymes and cytokines. For instance, compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound is expected to exhibit activity against various bacterial strains due to the presence of hydrazide functionalities, which have been associated with antibacterial properties .

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli32
S. aureus16
Pseudomonas aeruginosa64

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the pyrazole ring and substituents can significantly influence biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the compound's potency against specific targets. Research suggests that the presence of a hydrophobic benzylidene group may improve membrane permeability, thus enhancing bioavailability and efficacy .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of similar compounds:

  • Antitumor Study : A recent study synthesized various pyrazole derivatives, including those structurally related to our compound, and tested them against different cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Research : Another study evaluated a series of pyrazoles for their ability to inhibit COX enzymes in vitro, demonstrating significant anti-inflammatory properties that could be attributed to structural similarities with our compound .
  • Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activities of several hydrazone derivatives against multiple bacterial strains, revealing that compounds with similar functional groups exhibited notable antibacterial effects .

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